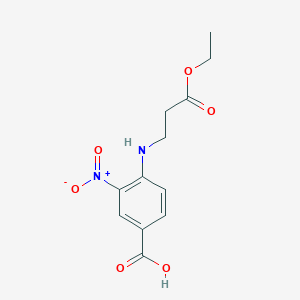

4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid

Description

Structural Elucidation and Molecular Characterization

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-[(3-ethoxy-3-oxopropyl)amino]-3-nitrobenzoic acid, which accurately describes the substitution pattern on the benzene ring and the nature of the side chain attachments. The Chemical Abstracts Service has assigned registry number 180505-97-9 to this compound, providing a unique identifier for database searches and regulatory documentation. Alternative chemical designations include benzoic acid, 4-[(3-ethoxy-3-oxopropyl)amino]-3-nitro-, which follows the systematic naming convention based on the benzoic acid parent structure. The compound is also referenced by various catalog numbers across different suppliers, including ATE341033864 from AstaTech Incorporated and AR3053 in commercial databases.

The molecular formula C12H14N2O6 reveals the precise atomic composition, with the systematic name clearly indicating the positions of substituents on the aromatic ring. The ethoxy-oxopropyl side chain attached to the amino group at position 4 and the nitro group at position 3 relative to the carboxylic acid function create a distinctive substitution pattern. Additional synonyms documented in chemical databases include 3-Nitro-4-(3-oxo-3-ethoxypropylamino)benzoic acid and various alphanumeric codes used by different suppliers. The MDL number MFCD09788632 serves as another standardized identifier across multiple chemical information systems.

Crystal Structure Analysis and Conformational Studies

The crystal structure of 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid exhibits characteristic features of aromatic carboxylic acids with additional complexity introduced by the extended side chain and nitro substituent. The InChI key HSWVJLUGKAOGSC-UHFFFAOYSA-N provides a unique structural fingerprint for computational database searches and structural comparisons. The compound's conformational flexibility primarily resides in the ethoxy-oxopropyl side chain, which can adopt multiple rotational conformations around the carbon-carbon and carbon-nitrogen bonds. The presence of the nitro group at the meta position relative to the carboxylic acid creates an electron-withdrawing environment that influences the overall electronic distribution and potentially affects intermolecular interactions in the crystal lattice.

Three-dimensional conformational analysis reveals that the compound can exist in various stable conformations due to rotation around the propyl chain and the amino linkage to the benzene ring. The nitro group's planar geometry and strong electron-withdrawing character contribute to the overall molecular dipole moment and influence crystal packing arrangements. Computational modeling suggests that intramolecular hydrogen bonding between the amino hydrogen and the carbonyl oxygen of the side chain may stabilize certain conformations. The carboxylic acid group can participate in intermolecular hydrogen bonding networks, which significantly influences the solid-state structure and physical properties of the compound.

Spectroscopic Characterization Techniques

Fourier-Transform Infrared Spectral Analysis

Fourier-transform infrared spectroscopy provides critical information about the functional groups present in this compound. The characteristic carbonyl stretching frequencies appear in two distinct regions, with the carboxylic acid carbonyl typically observed around 1680-1700 wavenumbers and the ester carbonyl of the ethoxy group appearing at slightly higher frequencies around 1735-1750 wavenumbers. The nitro group exhibits characteristic asymmetric and symmetric stretching vibrations, with the asymmetric stretch typically appearing around 1520-1550 wavenumbers and the symmetric stretch around 1340-1370 wavenumbers. The aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region, while the aromatic carbon-hydrogen stretching occurs around 3000-3100 wavenumbers.

The amino nitrogen-hydrogen stretching vibration contributes to the broad absorption in the 3200-3500 wavenumber region, often overlapping with the carboxylic acid hydroxyl stretch. The ethoxy group contributes characteristic carbon-hydrogen stretching vibrations in the aliphatic region around 2800-3000 wavenumbers, with methyl and methylene groups showing distinct patterns. The aromatic substitution pattern can be determined from the characteristic out-of-plane bending vibrations of aromatic carbon-hydrogen bonds in the 700-900 wavenumber region. These spectroscopic fingerprints provide definitive identification of the compound and can be used for purity assessment and structural confirmation in synthetic applications.

Nuclear Magnetic Resonance Spectral Profiling

Nuclear magnetic resonance spectroscopy offers detailed structural information about this compound through analysis of both proton and carbon-13 spectra. The aromatic protons appear in the characteristic downfield region between 7.0-8.5 parts per million, with the specific chemical shifts influenced by the electron-withdrawing effects of both the nitro and carboxylic acid groups. The proton ortho to the nitro group typically appears most downfield due to the strong deshielding effect, while the proton para to the amino substituent shows less deshielding. The amino proton appears as a exchangeable signal, often broadened due to quadrupolar relaxation and chemical exchange processes.

The ethoxy-oxopropyl side chain provides a complex multipicity pattern in the aliphatic region, with the ethyl group showing characteristic triplet and quartet patterns for the methyl and methylene protons, respectively. The propyl chain methylene groups appear as complex multiplets between 2.0-4.0 parts per million, with chemical shifts influenced by the adjacent electronegative atoms. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbons as distinct downfield signals around 160-180 parts per million, with the carboxylic acid and ester carbonyls showing characteristic chemical shift differences. The aromatic carbons appear in the 110-160 parts per million region, with quaternary carbons often showing reduced signal intensity due to longer relaxation times.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 282, corresponding to the molecular weight of 282.25 atomic mass units. Common fragmentation pathways include loss of the ethoxy group (46 atomic mass units) and loss of the entire ethoxy-oxopropyl side chain, resulting in characteristic fragment ions that can be used for structural elucidation. The nitro group may undergo reduction or elimination reactions under certain ionization conditions, leading to additional fragmentation patterns.

Electrospray ionization typically produces protonated molecular ions at mass-to-charge ratio 283, while negative ion mode can generate deprotonated species at mass-to-charge ratio 281. Collision-induced dissociation experiments reveal the relative stabilities of different bonds within the molecule, with the benzylic carbon-nitrogen bond and the ester linkage often representing preferential cleavage sites. The aromatic ring typically remains intact during fragmentation, serving as a stable core from which side chains are eliminated. Tandem mass spectrometry provides additional structural information through controlled fragmentation of selected precursor ions, enabling detailed characterization of the fragmentation mechanisms and confirmation of structural assignments.

Computational Chemistry Approaches

Density Functional Theory Calculations

Density functional theory calculations provide detailed insights into the electronic structure and properties of this compound through quantum mechanical modeling approaches. These computational methods enable prediction of optimized molecular geometries, vibrational frequencies, and electronic properties that complement experimental characterization techniques. The choice of exchange-correlation functional and basis set significantly influences the accuracy of calculated properties, with hybrid functionals such as B3LYP commonly employed for organic molecules containing multiple heteroatoms. The presence of the nitro group requires careful consideration of electron correlation effects, as these strongly electron-withdrawing substituents can significantly influence the electronic structure of the entire molecule.

Geometry optimization calculations reveal the preferred conformations of the flexible ethoxy-oxopropyl side chain and provide insights into intramolecular interactions that stabilize particular conformations. Frequency calculations confirm that optimized structures correspond to true minima on the potential energy surface and provide theoretical vibrational spectra for comparison with experimental infrared and Raman data. The calculated harmonic frequencies require scaling factors to account for anharmonicity and basis set limitations, but provide valuable assignments for experimental vibrational bands. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational frequencies, enabling prediction of thermodynamic stability and reaction feasibility.

Molecular Orbital Analysis and Electron Density Mapping

Molecular orbital analysis reveals the electronic structure of this compound through examination of frontier orbital energies and spatial distributions. The highest occupied molecular orbital typically exhibits significant contribution from the aromatic ring and amino nitrogen, while the lowest unoccupied molecular orbital shows substantial character on the nitro group and carboxylic acid moiety. The energy gap between these frontier orbitals provides insights into the electronic excitation properties and chemical reactivity of the compound. Natural bond orbital analysis quantifies the charge distribution and identifies significant hyperconjugative interactions that influence molecular stability and reactivity patterns.

Electron density mapping through tools such as atoms-in-molecules analysis reveals the nature of chemical bonding and intermolecular interactions within the molecule. The electron density topology around the aromatic ring shows characteristic features of aromatic bonding, while the carbonyl groups exhibit high electron density consistent with their double-bond character. Electrostatic potential surfaces provide visualization of regions with partial positive and negative charges, which are crucial for understanding intermolecular interactions and potential binding sites for molecular recognition processes. The nitro group creates a region of significant positive electrostatic potential, while the carbonyl oxygen atoms and aromatic ring exhibit negative potential regions that can participate in hydrogen bonding and other non-covalent interactions.

Properties

IUPAC Name |

4-[(3-ethoxy-3-oxopropyl)amino]-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6/c1-2-20-11(15)5-6-13-9-4-3-8(12(16)17)7-10(9)14(18)19/h3-4,7,13H,2,5-6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWVJLUGKAOGSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Steps

Preparation of 3-Nitrobenzoic Acid : This involves the nitration of benzoic acid using nitric acid in sulfuric acid, followed by purification to isolate the 3-nitro isomer.

Amination Reaction : The 3-nitrobenzoic acid is then subjected to an amination reaction with 3-ethoxy-3-oxopropylamine to form the desired compound.

Detailed Synthesis Protocol

Preparation of 3-Nitrobenzoic Acid

-

- Benzoic acid

- Nitric acid

- Sulfuric acid

- Water

- Sodium hydroxide (or other suitable base)

- Hydrochloric acid (or other suitable acid)

-

- Nitration : Mix benzoic acid with nitric acid and sulfuric acid at low temperatures (below 10°C) for several hours.

- Purification : Warm the mixture to 40°C, dilute with water to precipitate the crude product, and recrystallize from water to obtain pure 3-nitrobenzoic acid.

Amination Reaction

-

- 3-Nitrobenzoic acid

- 3-Ethoxy-3-oxopropylamine

- Suitable solvent (e.g., DMF or DMSO)

- Catalyst (if necessary)

-

- Reaction Setup : Dissolve 3-nitrobenzoic acid in a suitable solvent.

- Amination : Add 3-ethoxy-3-oxopropylamine and any necessary catalyst. Stir under controlled conditions (temperature and time) until the reaction is complete.

- Purification : Isolate the product through methods like crystallization or chromatography.

Computational Chemistry Data

| Property | Value |

|---|---|

| Molecular Formula | C12H14N2O6 |

| Molecular Weight | 282.25 |

| TPSA | 118.77 |

| LogP | 1.6581 |

| H_Acceptors | 6 |

| H_Donors | 2 |

| Rotatable Bonds | 7 |

Applications and Research Findings

This compound is utilized in various fields due to its versatile chemical structure:

- Pharmaceutical Development : Key intermediate in synthesizing anti-inflammatory and analgesic drugs.

- Biochemical Research : Used in enzyme inhibition studies to understand metabolic pathways.

- Material Science : Enhances thermal stability and mechanical strength in polymer formulations.

- Agricultural Chemistry : Contributes to the development of agrochemicals and crop protection formulations.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(3-Ethoxy-3-oxopropylamino)-3-aminobenzoic acid .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- The compound is utilized as a precursor for synthesizing more complex organic molecules. Its functional groups facilitate various chemical reactions, including oxidation, reduction, and substitution.

- It can undergo nitration or amination reactions to create derivatives that are valuable in pharmaceutical chemistry.

Reactions and Mechanisms

- Oxidation : The nitro group can be reduced to an amino group under specific conditions, leading to derivatives with enhanced biological activity.

- Substitution Reactions : The ethoxy group can be replaced with other functional groups, allowing for the modification of the compound's properties.

Biological Research

Antimicrobial Activity

- Studies indicate that 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid exhibits antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential as an antibacterial agent in clinical settings.

Anti-inflammatory Effects

- Preliminary research shows that this compound may inhibit the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases. It may modulate pathways involving cyclooxygenase and lipoxygenase enzymes.

Antioxidant Properties

- The compound has demonstrated the ability to scavenge free radicals, suggesting protective effects against oxidative stress-related cellular damage.

Medicinal Applications

Therapeutic Potential

- Ongoing investigations focus on the compound's therapeutic properties, particularly its anti-inflammatory and antimicrobial activities. These properties make it a candidate for developing new medications targeting inflammation and infection.

Case Studies

- In Vitro Studies : Research on human cancer cell lines has shown that treatment with this compound can reduce cell viability, indicating potential anticancer properties.

- Animal Models : In vivo studies using murine models have demonstrated significant reductions in edema and inflammatory cell infiltration upon administration of the compound.

Industrial Applications

Material Development

- In industrial chemistry, this compound serves as a precursor for various industrial chemicals. Its unique properties make it suitable for creating new materials with specific functionalities.

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antimicrobial Activity | Effective against Staphylococcus aureus and Escherichia coli |

| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines; potential in treating inflammatory diseases |

| Antioxidant Properties | Scavenges free radicals; protects against oxidative stress |

Mechanism of Action

The mechanism of action of 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ethoxy and amide groups can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

A. 4-(Methylamino)-3-nitrobenzoic acid (CAS 41263-74-5)

- Structure: Differs by having a methylamino group instead of the ethoxy-oxopropylamino chain.

- MnbAB, which prefers 3-nitrobenzoic acid derivatives, may exhibit higher activity toward this analog due to the absence of bulky substituents .

B. 4-(Hydroxymethyl)-3-nitrobenzoic acid (CAS 552-16-9)

- Structure : Features a hydroxymethyl group at the 4-position.

C. 4-(Methylsulfonyl)-3-nitrobenzoic acid (CAS 81029-08-5)

Key Physicochemical Properties

*Estimated LogP values based on substituent contributions.

Biodegradation Potential

The microbial enzyme MnbAB from Comamonas sp. JS46 preferentially degrades 3-nitrobenzoic acid and its derivatives lacking bulky or polar substituents at the ortho position . While this compound has a para-substituted amino group, its ethoxy-oxopropyl chain introduces steric bulk, likely reducing MnbAB activity compared to 4-(methylamino)-3-nitrobenzoic acid. Ortho-substituted analogs (e.g., 2-hydroxy-3-nitrobenzoic acid) show even lower degradation rates due to enzyme incompatibility .

Biological Activity

4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid, with the CAS number 180505-97-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a nitro group and an ethoxy-oxopropylamino side chain, which contribute to its biological activity. The molecular formula is , and it has a molecular weight of 264.28 g/mol.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli in vitro, suggesting its potential as an antibacterial agent .

- Anti-inflammatory Effects : Preliminary studies indicate that the compound may reduce inflammation markers in cellular models. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, demonstrating potential antioxidant activity that may protect cells from oxidative stress .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased production of inflammatory mediators .

- Cell Signaling Pathways : It is hypothesized that the compound modulates signaling pathways related to inflammation and cell survival, potentially affecting pathways like NF-kB and MAPK .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- In Vitro Studies : A study conducted on human cell lines demonstrated that treatment with this compound resulted in reduced cell viability in cancer cell lines, indicating potential anticancer properties .

- Animal Models : In vivo studies using murine models of inflammation showed that administration of the compound led to a significant reduction in edema and inflammatory cell infiltration compared to controls .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 4-(3-Ethoxy-3-oxopropylamino)-3-nitrobenzoic acid, and what key intermediates are involved?

The synthesis typically involves multi-step sequences, such as nucleophilic displacement of halogenated precursors (e.g., bromomethyl derivatives) followed by acylation and reduction-cyclization steps. For example, analogous nitrobenzoic acid derivatives are synthesized using polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid as a precursor, leading to scaffolds like 1,4-benzodiazepin-2,3-dione . Key intermediates include ethyl ester derivatives and amine-functionalized intermediates, which undergo nitro group reduction and cyclization to form the final product.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Structural confirmation requires a combination of techniques:

- NMR (¹H and ¹³C) to map proton and carbon environments, particularly the ethoxy and nitro groups.

- IR spectroscopy to identify functional groups like the carboxylic acid (-COOH) and amide bonds .

- HPLC for purity assessment (≥99% area) and to monitor reaction progress .

- Mass spectrometry (exact mass determination) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the presence of the ethoxy-oxopropylamino group influence the compound's reactivity in nucleophilic substitution reactions compared to other nitrobenzoic acid derivatives?

The ethoxy-oxopropylamino group introduces steric hindrance and electronic effects due to the electron-withdrawing nitro and electron-donating ethoxy groups. Comparative studies on derivatives like 4-(cyclopentylthio)-3-nitrobenzoic acid suggest that substituents at the 3-nitro position alter reaction kinetics, favoring nucleophilic attack at specific sites . Computational modeling (e.g., DFT) can predict reactivity differences by analyzing charge distribution and transition states.

Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent systems) or impurities. To address this:

- Purity validation : Use HPLC and elemental analysis to confirm compound integrity .

- Standardized assays : Replicate studies under controlled conditions (e.g., enzyme inhibition assays with consistent substrate concentrations) .

- Comparative analysis : Benchmark against structurally similar compounds, such as 4-(ethylamino)-3-nitrobenzoic acid, to identify structure-activity relationships .

Application-Oriented Questions

Q. In materials science, how can this compound be utilized as a building block for advanced polymers or coatings?

The nitro and carboxylic acid groups enable covalent modification of polymer backbones. For example, nitrobenzoic acid derivatives are used in synthesizing photo-responsive materials or coatings with tailored thermal stability . The ethoxy group may enhance solubility in organic solvents, facilitating polymerization processes.

Q. What experimental precautions are necessary when handling this compound to ensure safety and data reliability?

- Safety : Use PPE (gloves, goggles) due to potential irritancy (refer to safety data for analogous nitrobenzoic acids) .

- Stability : Store in anhydrous conditions to prevent hydrolysis of the ethoxy group.

- Reaction monitoring : Track nitro group reduction intermediates via TLC or LC-MS to avoid side reactions .

Methodological Questions

Q. How can computational chemistry aid in predicting the compound's interactions with biological targets?

Molecular docking simulations (e.g., AutoDock Vina) can model binding affinities to enzymes like cyclooxygenase or cytochrome P450, leveraging structural data from related compounds (e.g., 3-nitrobenzoic acid co-crystals) . Free energy perturbation (FEP) calculations further refine predictions of inhibitory potency .

Q. What are the challenges in optimizing the yield of this compound during scale-up synthesis?

Key challenges include:

- Byproduct formation : Nitration side products (e.g., di-nitro derivatives) require careful temperature control .

- Purification : Column chromatography or recrystallization may be needed to isolate the pure compound, impacting overall yield .

- Catalyst selection : Transition metal catalysts (e.g., Pd/C for nitro reduction) must be optimized to minimize deactivation .

Data Interpretation Questions

Q. How can researchers interpret conflicting spectroscopic data (e.g., NMR splitting patterns) for this compound?

Contradictory NMR signals may arise from dynamic processes (e.g., rotamers of the ethoxy group) or impurities. Use variable-temperature NMR to distinguish between static and dynamic effects . Compare with literature data for analogous compounds, such as 4-fluoro-3-nitrobenzoic acid, to validate assignments .

Q. What role does the nitro group play in the compound's electrochemical behavior, and how can this be exploited in sensor applications?

The nitro group undergoes reversible redox reactions, making the compound a candidate for electrochemical sensors. Cyclic voltammetry studies on similar nitrobenzoic acids show distinct reduction peaks (-0.5 to -1.0 V vs. Ag/AgCl), which can be tuned by modifying the substituents . Applications include detecting heavy metals or organic pollutants via redox signaling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.